

A Technical Guide to the Synthesis and Characterization of Trimetrexate-13C2,15N

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Compound of Interest

Compound Name: Trimetrexate-13C2,15N

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For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a detailed technical guide for the synthesis and characterization of isotopically labeled Trimetrexate, specifically **Trimetrexate-13C2,15N**. This labeled analog is a valuable tool for a range of research applications, including metabolic studies, pharmacokinetic analyses, and as an internal standard in quantitative mass spectrometry assays.

Introduction to Trimetrexate

Trimetrexate is a potent, non-classical antifolate drug that acts as a competitive inhibitor of the enzyme dihydrofolate reductase (DHFR).[1][2][3] DHFR plays a crucial role in the synthesis of purines and thymidylate, which are essential for DNA, RNA, and protein synthesis.[1][2] By inhibiting DHFR, Trimetrexate disrupts cellular replication, making it an effective agent against rapidly proliferating cells, such as those found in certain cancers and opportunistic infections like Pneumocystis jirovecii pneumonia (PCP).[4][5]

The introduction of stable isotopes, such as Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N), into the Trimetrexate molecule provides a powerful analytical tool without altering its chemical and biological properties.[6][7]

Proposed Synthesis of Trimetrexate-13C2,15N

While the direct synthesis of **Trimetrexate-13C2,15N** has not been extensively reported in the literature, a plausible synthetic route can be devised based on established methods for the

synthesis of quinazoline derivatives and related antifolates. The proposed synthesis involves a multi-step process starting from commercially available isotopically labeled precursors.

A key strategy for the synthesis of the 2,4-diaminoquinazoline core of Trimetrexate is the condensation of a substituted 2-aminobenzonitrile with a labeled source of the C2 and N1/N3 atoms of the pyrimidine ring. For this proposed synthesis of **Trimetrexate-¹³C₂,¹⁵N**, we will incorporate one ¹³C and two ¹⁵N atoms using [¹³C, ¹⁵N₂]-Cyanamide. The second ¹³C atom will be introduced via [¹³C]-methyl iodide in a later step.

Proposed Retrosynthetic Analysis:

The retrosynthesis of Trimetrexate identifies key fragments that can be assembled to form the final product. The primary disconnection is at the benzylic amine linkage, separating the 2,4-diamino-5-methylquinazoline core from the 3,4,5-trimethoxyaniline side chain. A second key disconnection is the formation of the quinazoline ring itself.

Synthesis of Key Intermediates

2.1.1. Synthesis of 2-amino-6-methylbenzonitrile (Intermediate 1)

This intermediate can be synthesized from commercially available starting materials through established organic reactions.

2.1.2. Synthesis of 2,4-diamino-5-methylquinazoline-[2-¹³C, 1,3-¹⁵N₂] (Intermediate 2)

Intermediate 1 can be cyclized with [¹³C, ¹⁵N₂]-Cyanamide to form the isotopically labeled quinazoline core.

2.1.3. Bromination of Intermediate 2

A bromomethyl group is introduced at the 6-position of the quinazoline ring to facilitate the subsequent coupling reaction.

2.1.4. Synthesis of 3,4,5-trimethoxyaniline (Intermediate 4)

This can be prepared from 3,4,5-trimethoxybenzaldehyde via oxime formation and subsequent reduction.^[8]

Final Assembly and Methylation

The final steps involve the coupling of the brominated quinazoline intermediate with 3,4,5-trimethoxyaniline and a final methylation step using a labeled methyl source.

Experimental Protocols

The following are detailed, hypothetical protocols for the key steps in the synthesis of **Trimetrexate- $^{13}\text{C}_2,^{15}\text{N}$** .

Synthesis of 2,4-diamino-5-methylquinazoline-[2- ^{13}C , 1,3- $^{15}\text{N}_2$]

- To a solution of 2-amino-6-methylbenzonitrile in a suitable solvent (e.g., 2-ethoxyethanol), add [^{13}C , $^{15}\text{N}_2$]-Cyanamide.
- The reaction mixture is heated under reflux for several hours while monitoring the progress by thin-layer chromatography (TLC).
- Upon completion, the reaction mixture is cooled, and the product is precipitated by the addition of water.
- The solid product is collected by filtration, washed with water, and dried under vacuum.
- The crude product can be purified by recrystallization.

Bromination of the Quinazoline Core

- The labeled 2,4-diamino-5-methylquinazoline is suspended in a suitable solvent (e.g., acetic acid).
- N-Bromosuccinimide (NBS) is added portion-wise at room temperature.
- The reaction is stirred until completion, as monitored by TLC.
- The product is isolated by pouring the reaction mixture into water and collecting the precipitate by filtration.

Coupling with 3,4,5-trimethoxyaniline

- The brominated quinazoline intermediate and 3,4,5-trimethoxyaniline are dissolved in a polar aprotic solvent (e.g., dimethylformamide, DMF).
- A non-nucleophilic base (e.g., diisopropylethylamine, DIPEA) is added, and the mixture is heated.
- The reaction progress is monitored by HPLC.
- After completion, the product is isolated by extraction and purified by column chromatography.

Final N-Methylation with [^{13}C]-Methyl Iodide

- The coupled product is dissolved in a suitable solvent (e.g., DMF).
- A base (e.g., sodium hydride) is added carefully at 0°C.
- [^{13}C]-Methyl iodide is added, and the reaction is stirred at room temperature.
- The reaction is quenched with water, and the product is extracted.
- Final purification is achieved by preparative HPLC.

Characterization

The synthesized **Trimetrexate- $^{13}\text{C}_2,^{15}\text{N}$** must be thoroughly characterized to confirm its identity, purity, and isotopic enrichment.

High-Performance Liquid Chromatography (HPLC)

HPLC is used to determine the purity of the final compound. A typical method would employ a C18 reversed-phase column with a gradient elution system.

Parameter	Value
Column	C18, 5 μ m, 4.6 x 250 mm
Mobile Phase A	0.1% Formic acid in Water
Mobile Phase B	0.1% Formic acid in Acetonitrile
Gradient	10% to 90% B over 20 minutes
Flow Rate	1.0 mL/min
Detection	UV at 254 nm
Expected Purity	>98%

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is essential to confirm the molecular weight of the labeled compound and determine the isotopic enrichment.

Parameter	Expected Value
Molecular Formula	$C_{18}^{13}C_2H_{23}^{15}N_5O_3$
Monoisotopic Mass	372.18 g/mol
Observed $[M+H]^+$	~373.19 m/z
Isotopic Enrichment	>98%

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information and confirms the position of the isotopic labels.

1H NMR: The proton NMR spectrum is expected to be similar to that of unlabeled Trimetrexate, with minor changes in coupling patterns due to the presence of ^{13}C and ^{15}N .

^{13}C NMR: The carbon spectrum will show enhanced signals for the two ^{13}C -labeled carbons. The signal for the C2 carbon of the quinazoline ring will be a doublet due to coupling with the

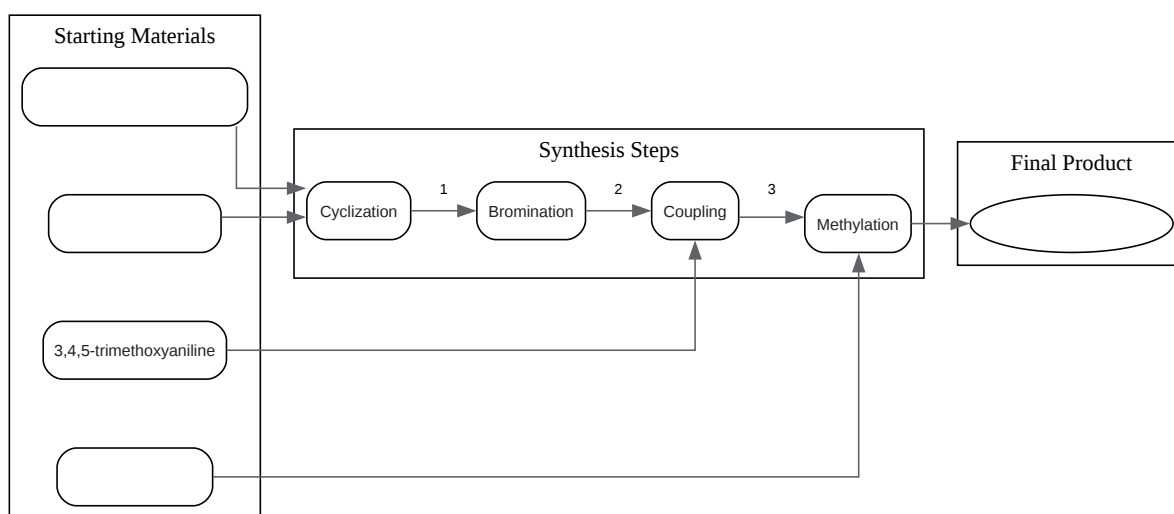
adjacent ^{15}N atoms. The signal for the N-methyl carbon will also be enhanced.

^{15}N NMR: The nitrogen spectrum will show signals for the labeled nitrogen atoms, confirming their incorporation into the quinazoline ring.

Nucleus	Expected Chemical Shift (δ , ppm)
^1H	6.0 - 8.0 (aromatic), 4.5 (CH_2), 3.8 (OCH_3), 3.0 ($^{13}\text{CH}_3$)
^{13}C	160 (C_4), 155 (C_2), 150 (Ar-C), 110-130 (Ar-CH), 60 (OCH_3), 50 (CH_2), 35 ($^{13}\text{CH}_3$)
^{15}N	~150 (N_1 , N_3)

Visualizations

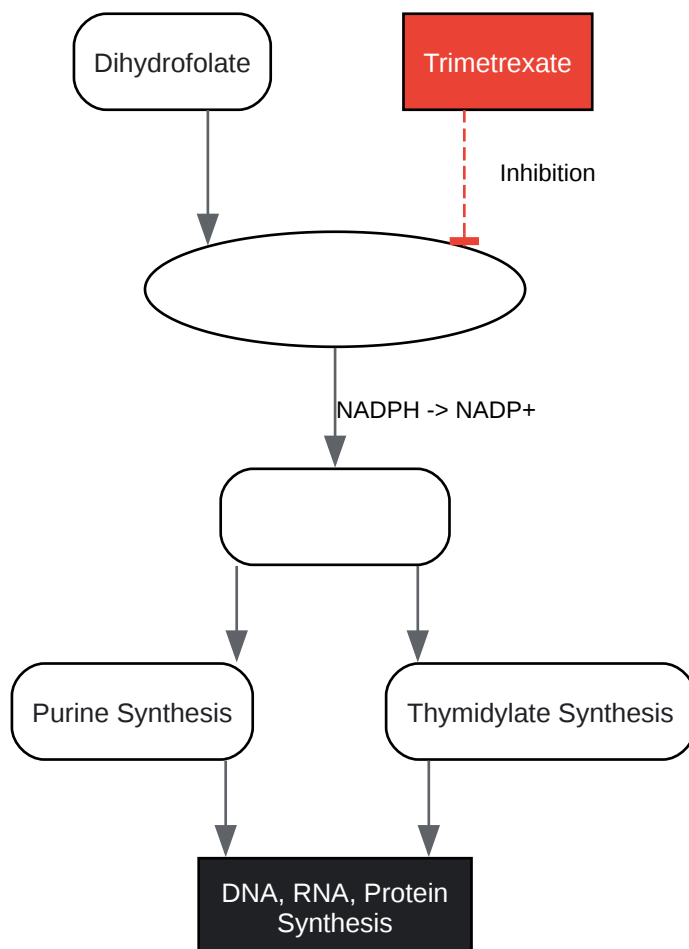
Proposed Synthetic Workflow



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Caption: Proposed synthetic workflow for **Trimetrexate-13C2,15N**.

Trimetrexate Mechanism of Action: Dihydrofolate Reductase Inhibition



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